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Compound of Interest

Compound Name: Nedocromil

Cat. No.: B1678009 Get Quote

This guide provides a detailed comparison of the clinical performance of nedocromil sodium

with beta-adrenergic agents, primarily focusing on albuterol (salbutamol), based on available

clinical trial data. It is intended for researchers, scientists, and drug development professionals

interested in the therapeutic profiles of these asthma medications.

Executive Summary
Nedocromil sodium is a mast cell stabilizer with anti-inflammatory properties, whereas beta-

adrenergic agonists are bronchodilators that relax airway smooth muscle. Clinical trials directly

comparing nedocromil with the short-acting beta-agonist (SABA) albuterol have demonstrated

that while albuterol provides rapid symptom relief, regular treatment with nedocromil can lead

to greater improvements in underlying asthma control, including reduced bronchial

hyperresponsiveness and decreased reliance on rescue medication. In studies on exercise-

induced asthma, the beta-agonist salbutamol was found to be more effective in preventing

immediate bronchoconstriction, though a combination of both drugs provided the greatest

protection.

Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative outcomes from clinical trials comparing

nedocromil with beta-adrenergic agonists.

Table 1: Comparison of Nedocromil Sodium and Albuterol in Allergic Asthma[1]
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Parameter
Nedocromil
Sodium (16
mg/day)

Albuterol (800 µ
g/day )

p-value

Bronchial

Hyperresponsiveness

Propranolol Challenge
Significantly less

hyperresponsive
-

p=0.002 (3 wks),

p=0.02 (6 wks)

Histamine Challenge
Almost significantly

less hyperresponsive
-

p=0.071 (3 wks),

p=0.065 (6 wks)

Lung Function

Morning PEF Significantly increased -
p=0.038 (3 wks),

p=0.03 (6 wks)

Diurnal PEF Variation Decreased -
p=0.03 (3 wks),

p=0.093 (6 wks)

Day-to-day PEF

Variation
Decreased -

p=0.005 (3 wks),

p=0.096 (6 wks)

Symptom Scores &

Rescue Medication

Use

Daytime & Nighttime

Asthma, Wheezing,

Shortness of Breath

Significantly reduced - Not specified

Additional

Bronchodilator Use
Significantly reduced - Not specified

Table 2: Comparison of Nedocromil Sodium and Albuterol in Asthma Not Controlled by As-

Needed Bronchodilators[2]
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Parameter
Nedocromil
Sodium (4 mg
q.i.d.)

Albuterol (180 µg
q.i.d.)

Outcome

Symptom Scores

Daytime Asthma Greater improvement -

Statistically significant

difference favoring

nedocromil

Nighttime Asthma Greater improvement -

Statistically significant

difference favoring

nedocromil

Morning Chest

Tightness
Greater improvement -

Statistically significant

difference favoring

nedocromil

Cough Greater improvement -

Statistically significant

difference favoring

nedocromil

Bronchial

Hyperresponsiveness

Diurnal PEF Variation Significantly lower - Favored nedocromil

Methacholine

Challenge Sensitivity
Decreased - Favored nedocromil

Rescue Medication

Use

As-needed Albuterol

Use
Reduced Reduced

Both groups showed a

reduction

Table 3: Comparison of Nedocromil and Salbutamol in Exercise-Induced Asthma in Children[3]
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Treatment
Mean Maximum Post-Challenge Decrease
in FEV1 (±SD)

Placebo 27% ± 8.1%

Nedocromil (4 mg) 12% ± 9.5%

Salbutamol (200 µg) 8% ± 10.4%

Nedocromil + Salbutamol 4.5% ± 6.7%

Experimental Protocols
Nedocromil Sodium vs. Albuterol in Allergic Asthma[1]

Study Design: A double-blind, double-placebo, randomized crossover study.

Participants: 29 adults with allergic asthma.

Treatment: 6 weeks of treatment with nedocromil sodium (16 mg/day) and 6 weeks of

treatment with albuterol (800 µ g/day ), with a washout period between treatments.

Assessments: Bronchial hyperresponsiveness to propranolol and histamine, FEV1, FVC,

morning and evening PEF, and daily symptom scores were recorded.

Nedocromil Sodium vs. Albuterol in Asthma Not
Controlled by As-Needed Bronchodilators[2]

Study Design: A double-blind, double-dummy, multicenter study.

Participants: 212 patients with asthma whose symptoms were not controlled by as-needed

inhaled bronchodilators.

Treatment: Patients were randomized to receive either nedocromil sodium (4 mg four times

daily) or albuterol (180 µg four times daily) for 12 weeks.

Assessments: Daily diary cards were used to record asthma symptom scores (daytime

asthma, nighttime asthma, morning chest tightness, and cough) and peak expiratory flow
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rate. Bronchial hyperresponsiveness was assessed by changes in diurnal variation in peak

expiratory flow rate and by methacholine inhalation challenge.

Nedocromil vs. Salbutamol in Exercise-Induced Asthma
in Children[3]

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Participants: 25 atopic children with exercise-induced asthma.

Procedure: On four consecutive days, patients received one of four treatments in a random

order: nedocromil (4 mg) plus placebo, salbutamol (200 µg) plus placebo, the combination

of nedocromil and salbutamol, or placebo alone. Thirty minutes after medication, a cold dry

air challenge was performed as a surrogate for exercise.

Assessments: Lung function tests, including Forced Expiratory Volume in one second

(FEV1), were performed before medication, 30 minutes after medication, and at 3 and 15

minutes after the challenge.

Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways of nedocromil and beta-

adrenergic agonists.
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Caption: Nedocromil's inhibitory action on mast cell degranulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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